molecular formula C9H8INO4 B13039503 Methyl2-(4-iodo-2-nitrophenyl)acetate

Methyl2-(4-iodo-2-nitrophenyl)acetate

Cat. No.: B13039503
M. Wt: 321.07 g/mol
InChI Key: BWIVXTBYOPXHTP-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodo-2-nitrophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an iodine atom at the para (4-) position and a nitro group at the ortho (2-) position. The acetate moiety is esterified with a methyl group.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(4-iodo-2-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3

InChI Key

BWIVXTBYOPXHTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(4-iodo-2-nitrophenyl)acetate typically involves the esterification of 4-iodo-2-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(4-iodo-2-nitrophenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide or amine groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Substitution: 2-(4-hydroxy-2-nitrophenyl)acetic acid or 2-(4-amino-2-nitrophenyl)acetic acid.

    Reduction: Methyl2-(4-amino-2-nitrophenyl)acetate.

    Hydrolysis: 4-iodo-2-nitrophenylacetic acid.

Scientific Research Applications

Methyl2-(4-iodo-2-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl2-(4-iodo-2-nitrophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

The following comparison focuses on structurally related aromatic esters with nitro, iodine, or other substituents, emphasizing molecular features, reactivity, and applications.

Substituent Effects
Compound Name Molecular Formula Substituents (Position) Key Features Evidence ID
Methyl 2-(4-iodo-2-nitrophenyl)acetate C₉H₈INO₄ I (4-), NO₂ (2-), COOCH₃ Heavy iodine atom enhances steric bulk and polarizability.
Ethyl 2-iodo-2-(4′-nitrophenyl)acetate C₁₀H₁₀INO₄ I (acetate chain), NO₂ (4′-), COOC₂H₅ Iodine on acetate chain; ethyl ester may reduce hydrolysis rate.
Methyl 2-(2-nitrophenyl)acetate C₉H₉NO₄ NO₂ (2-), COOCH₃ Ortho-nitro group induces steric hindrance and electronic effects.
tert-Butyl 2-(4-nitrophenyl)acetate C₁₂H₁₅NO₄ NO₂ (4-), COOC(CH₃)₃ Bulky tert-butyl ester increases stability and reduces reactivity.

Key Observations :

  • Iodine vs. Nitro Placement : Iodine at the phenyl ring (target compound) vs. iodine on the acetate chain (Ethyl 2-iodo-2-(4′-nitrophenyl)acetate) alters electronic distribution and steric interactions .
  • Ester Group : Methyl esters (target, ) are more reactive in hydrolysis than ethyl or tert-butyl esters due to lower steric hindrance .
Physical and Spectral Properties
Compound Name Molecular Weight Melting Point (°C) Boiling Point (°C) Purity Evidence ID
Methyl 2-(4-iodo-2-nitrophenyl)acetate ~321.08 N/A N/A N/A
Ethyl 2-iodo-2-(4′-nitrophenyl)acetate 335.10 N/A N/A N/A
Methyl 2-(2-nitrophenyl)acetate 195.17 N/A N/A >98%
3-Methyl-2-nitrophenyl acetate 195.17 N/A N/A 97%

Notes:

  • Purity levels for analogs (e.g., 97–98%) suggest the target compound could be synthesized with similar quality .
Structural and Crystallographic Insights
  • Crystal Packing : tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate () forms weak hydrogen bonds (C–H⋯O), implying the target’s nitro and ester groups may stabilize crystal lattices similarly.
  • Bond Lengths : In Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate (), the nitro group exhibits bond lengths typical of aromatic nitro compounds (1.21–1.23 Å for N–O), which are likely comparable in the target compound .

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